7-Chloro-2-methylbenzothiazole
Overview
Description
7-Chloro-2-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis
The structure of benzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is crucial to their activity. Modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure easier .Chemical Reactions Analysis
Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Scientific Research Applications
Tuberculosis Treatment
A key application of 2-methylbenzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is in the development of treatments for tuberculosis. Huang et al. (2009) explored the synthesis and biological evaluation of 2-methylbenzothiazole compounds. Their research demonstrated that these compounds have significant activity against Mycobacterium tuberculosis, with potential as novel anti-TB agents. Some derivatives also showed activity against Plasmodium falciparum, indicating possible antimalarial applications (Huang et al., 2009).
Molecular Interactions and Structure
Research by Navarrete-Vázquez et al. (2012) studied 1,3-benzothiazole derivatives, focusing on hypervalent interactions and crystal structures. Their findings contribute to the understanding of molecular structures and interactions involving benzothiazole derivatives, which is crucial for developing new chemical entities (Navarrete-Vázquez et al., 2012).
Conductivity and Crystal Structures
Demartin et al. (1993) examined the conductivity, FT-Raman spectra, and X-ray crystal structures of novel iodonium salts involving N-methylbenzothiazole derivatives. Their research provides insights into the physical and chemical properties of benzothiazole-based compounds, which could be relevant for various applications in materials science and chemistry (Demartin et al., 1993).
Anticancer Activity
A study by Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety. This research demonstrated that some of these compounds have potential as therapeutic agents against various cancer cell lines, highlighting the significance of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Safety And Hazards
Future Directions
Benzothiazole derivatives are being extensively researched for their potential in drug design due to their high biological and pharmacological activity. The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
properties
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIVWLIRYTDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylbenzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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